[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl](6-methylpyridin-3-yl)methanone
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Overview
Description
(2S)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone is a complex organic compound that features a pyrrolidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Hydroxymethyl Group:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling of the Pyrrolidine and Pyridine Rings: This final step involves the coupling of the two rings through a methanone linkage, typically using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The methanone group can be reduced to a methylene group using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nitration using HNO3 and H2SO4 at 0°C.
Major Products
Oxidation: Formation of a carboxylated derivative.
Reduction: Formation of a methylene derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2S)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone: Similar structure but lacks the methyl group on the pyridine ring.
(2S)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone: Similar structure but has a chlorine atom instead of a methyl group.
Uniqueness
(2S)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
613660-74-5 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone |
InChI |
InChI=1S/C12H16N2O2/c1-9-4-5-10(7-13-9)12(16)14-6-2-3-11(14)8-15/h4-5,7,11,15H,2-3,6,8H2,1H3/t11-/m0/s1 |
InChI Key |
HRQFOTSQKMJQRJ-NSHDSACASA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC[C@H]2CO |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC2CO |
Origin of Product |
United States |
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